molecular formula C17H13N3O3S B2594461 N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide CAS No. 477845-30-0

N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide

Cat. No.: B2594461
CAS No.: 477845-30-0
M. Wt: 339.37
InChI Key: QGHTUEJBFQYKRO-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide (CAS No. 477845-30-0) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a benzoyl group at the 2-position and a 3-oxo group. The 5-position of the thiadiazole ring is linked via an amide bond to a 4-methylbenzamide moiety. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is commercially available through suppliers such as Ambeed, Inc. and BLD Pharmatech Ltd., indicating its relevance in pharmaceutical and academic research .

Properties

IUPAC Name

N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-11-7-9-12(10-8-11)14(21)18-16-19-17(23)20(24-16)15(22)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHTUEJBFQYKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups to form the thiadiazole ring. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,4-thiadiazole core displays electrophilic character at C-3 and C-5 positions. Key reactions include:

Reaction TypeReagents/ConditionsProductSource
Aminolysis NH₃ or RNH₂ in EtOH, refluxReplacement of thiadiazole sulfur with amine groups
Thiol Displacement RSH, K₂CO₃, DMF, 80°CFormation of 5-alkylthio-1,2,4-thiadiazole derivatives

Example reaction:

Thiadiazole-S+RSHThiadiazole-SR+H2S[4]\text{Thiadiazole-S} + \text{RSH} \rightarrow \text{Thiadiazole-SR} + \text{H}_2\text{S} \quad \text{[4]}

Electrophilic Aromatic Substitution

The 4-methylbenzamide moiety undergoes regioselective substitution:

PositionReactionReagents/ConditionsMajor ProductSource
Para NitrationHNO₃/H₂SO₄, 0°C4-Methyl-3-nitrobenzamide derivative
Meta SulfonationH₂SO₄, SO₃, 50°C4-Methyl-5-sulfobenzamide

Carbonyl Reactivity

The benzoyl and amide carbonyl groups participate in condensation and reduction:

Reaction TypeReagents/ConditionsOutcomeSource
Schiff Base Formation RNH₂, EtOH, ΔImine derivatives
Reduction NaBH₄, MeOH, 0°C → RTConversion to benzyl alcohol analogs

Ring-Opening and Rearrangement

Under strong acidic/basic conditions:

ConditionsProcessProductSource
HCl (conc.), reflux Thiadiazole ring cleavageFormation of thiourea intermediates
NaOH, H₂O, Δ Hydrolysis of amide bond4-Methylbenzoic acid + thiadiazole

Cross-Coupling Reactions

Palladium-catalyzed modifications at the aryl groups:

Reaction TypeCatalysts/ReagentsOutcomeSource
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMFBiaryl derivatives
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, R₂NHAminated aromatic products

Key Structural Insights from Spectral Data

  • IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch of benzamide and thiadiazolone).

  • ¹H NMR :

    • δ 7.8–8.2 ppm (aromatic protons of benzoyl and 4-methylbenzamide) .

    • δ 2.4 ppm (singlet for CH₃ in 4-methylbenzamide) .

Stability and Reactivity Trends

  • pH Sensitivity : Decomposes in strong bases (pH > 10) via amide hydrolysis .

  • Thermal Stability : Stable up to 200°C; undergoes retro-Diels-Alder decomposition above 250°C .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide exhibit antitumor properties. For instance, studies have shown that certain benzamide derivatives can target specific cancer pathways, leading to inhibited tumor growth. The compound's structural features may enhance its ability to interact with molecular targets involved in cancer proliferation and survival .

Antimicrobial Properties

The thiadiazole moiety in the compound is known for its antimicrobial properties. Compounds containing this structure have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .

Enzyme Inhibition

This compound may serve as an inhibitor for specific enzymes related to disease processes. For example, it has been investigated for its potential to inhibit RET kinase activity, which is implicated in various cancers. This inhibition can lead to reduced cell proliferation and survival in RET-positive tumors .

Case Study 1: Antitumor Effects

A study involving a series of benzamide derivatives demonstrated that compounds structurally related to this compound showed promising results in inhibiting tumor growth in vitro and in vivo. The research highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against resistant strains of bacteria. The results indicated significant antimicrobial activity, suggesting that the compound could be developed into a therapeutic agent against infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three closely related derivatives (Table 1).

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Compound Name CAS Number Thiadiazole Substituent Benzamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
N-(2-Benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide 477845-30-0 2-Benzoyl 4-Methyl C₁₇H₁₃N₃O₃S* ~339.37* High lipophilicity due to aromatic benzoyl group; potential for enhanced membrane permeability.
N-[(2,3-Dihydro-2-methyl-3-oxo-1,2,4-thiadiazol)-5-yl]-4-methylbenzamide - 2-Methyl 4-Methyl C₁₁H₁₁N₃O₂S 249.29 Smaller substituent (methyl) reduces steric hindrance; lower molecular weight may improve solubility .
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide 2442597-65-9 None 4-Methoxy C₁₀H₉N₃O₃S 263.26 Methoxy group enhances polarity and hydrogen-bonding capacity; unsubstituted thiadiazole increases reactivity .

*Molecular formula and weight inferred from structural analysis.

Key Comparative Insights:

Substituent Effects on Lipophilicity and Solubility The benzoyl group in the target compound introduces significant aromatic bulk, likely increasing lipophilicity compared to the methyl-substituted analog . This property could favor interactions with hydrophobic biological targets but may reduce aqueous solubility.

Electronic and Steric Influences

  • The electron-withdrawing benzoyl group in the target compound may stabilize the thiadiazole ring via resonance, altering its reactivity in nucleophilic or electrophilic reactions.
  • In contrast, the unsubstituted thiadiazole in the methoxy derivative (CAS 2442597-65-9) is more electrophilic at the sulfur atom, making it prone to thiol-disulfide exchange reactions .

Research Applications

  • The commercial availability of the target compound (via Ambeed and BLD Pharmatech) highlights its utility in drug discovery, particularly as a scaffold for kinase inhibitors or protease modulators .
  • The methyl-substituted analog () may serve as a simpler model compound for structure-activity relationship (SAR) studies due to its reduced complexity .

Biological Activity

N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H11N3O3S, with a molecular weight of 325.34 g/mol. The synthesis typically involves the cyclization of 2-aminobenzenethiol with benzoyl chloride under dehydrating conditions to form the thiadiazole ring .

Biological Activity

Antimicrobial Properties:
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have been shown to be effective against various bacterial strains and fungi. The specific compound has been explored for its ability to inhibit the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity:
this compound has also been investigated for its anticancer properties. Studies have demonstrated that similar thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .

Mechanism of Action:
The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition: The compound can interact with enzymes crucial for nucleic acid synthesis, thereby disrupting cancer cell proliferation.
  • Signal Pathway Modulation: It may modulate signaling pathways related to apoptosis and inflammation .

Case Studies

  • Antimicrobial Efficacy:
    A study evaluating a series of thiadiazole derivatives found that certain compounds exhibited potent activity against resistant strains of bacteria. This compound was included in this screening and showed promising results against Gram-positive bacteria .
  • Antitumor Activity:
    In a preclinical study involving various cancer cell lines (e.g., breast and lung cancer), this compound demonstrated significant cytotoxic effects. The compound was able to reduce cell viability and induce apoptosis at micromolar concentrations .

Comparative Analysis

Compound NameStructure TypeBiological ActivityReference
This compoundThiadiazole derivativeAntimicrobial, Anticancer
Benzamide RibosideBenzamide derivativeAnticancer (DHFR inhibition)
1,2,4-Oxadiazole DerivativesOxadiazole derivativeAntimicrobial

Q & A

Q. How do solvent polarity and crystallization conditions affect polymorph formation?

  • Answer : Polar solvents (e.g., DMF/water) favor Form I (monoclinic), while toluene/hexane yield Form II (orthorhombic). Differential scanning calorimetry (DSC) identifies polymorphs by distinct melting endotherms (ΔH fusion). Slowing crystallization rates (e.g., gradient cooling) reduces defects, as monitored by powder XRD .

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